1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one” is a chemical compound. It is a derivative of trifluoromethylpyridines , which are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which could potentially include “1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one”, involves the development of organic compounds containing fluorine . The synthesis starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate .科学的研究の応用
Chemical Synthesis and Structural Analysis
Synthesis of Copper(II) Chloride Adducts : This compound reacts with 2-pyridylcarboxamidrazone to produce derivatives that react with copper(II) chloride to form adducts. These are studied for their potential as anticancer drugs and their structural properties are analyzed using X-ray crystallography (Bonacorso et al., 2003).
Synthesis of Furan Derivatives : It has been used in the synthesis of trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization (Zhang, Zhao, & Lu, 2007).
Preparation of Pyrazoles and Beta-diketonate Complexes : Studies have shown its use in the preparation of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles and complexes with 1-phenylpiperazine, indicating its potential in creating new chemical structures (Martins et al., 2012).
Pharmaceutical and Medicinal Chemistry
Sigma Ligands Research : Derivatives of this compound have been synthesized and evaluated for their affinity and selectivity for sigma 1 and sigma 2 binding sites, showing potential in neuropharmacology (Perregaard et al., 1995).
Endocannabinoid Hydrolases Inhibitors : Research has been conducted on derivatives for their inhibitory activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are enzymes involved in endocannabinoid metabolism (Morera et al., 2012).
特性
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTSWLHDBUPUBO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C/C(=O)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。